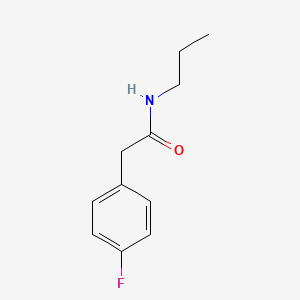![molecular formula C17H15N3O3S B5349518 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide](/img/structure/B5349518.png)
2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide is primarily through the inhibition of HDAC. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them potential candidates for cancer therapy. In addition, HDAC inhibitors have been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of HDAC. HDAC inhibitors have been shown to induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, HDAC inhibitors have been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide in lab experiments include its potential as a lead compound for the development of new drugs targeting HDAC, its potential as a neuroprotective agent, and its ability to induce changes in gene expression. However, limitations of using this compound in lab experiments include its relatively low potency as an HDAC inhibitor compared to other compounds, its potential toxicity at high doses, and the need for further studies to fully understand its mechanism of action.
Future Directions
For the study of 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide include further studies to fully understand its mechanism of action, optimization of its structure to increase its potency as an HDAC inhibitor, and testing of its potential as a lead compound for the development of new drugs targeting HDAC. In addition, further studies are needed to explore its potential as a neuroprotective agent and its potential applications in other fields such as immunology and infectious diseases.
Synthesis Methods
The synthesis of 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide involves the reaction of 2-oxo-2-(1H-indol-3-yl)acetic acid with 2-thienylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results as a potential inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression and has been implicated in various types of cancer. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs targeting HDAC. In neuroscience, this compound has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-oxo-2-[1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-17(23)16(22)13-9-20(14-6-2-1-5-12(13)14)10-15(21)19-8-11-4-3-7-24-11/h1-7,9H,8,10H2,(H2,18,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELXLNLMSJFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349441.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5349448.png)

![3-{2-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5349462.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5349473.png)

![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5349504.png)
![2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)
![2-(methoxymethyl)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349525.png)
![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)


![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)